

Physical and chemical properties of 4- Phenylcyclohexanone oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylcyclohexanone oxime

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An In-Depth Technical Guide on 4- Phenylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of **4-Phenylcyclohexanone oxime**. The information is intended to support research and development activities by providing key data and experimental insights.

Core Physical and Chemical Properties

4-Phenylcyclohexanone oxime is a derivative of 4-phenylcyclohexanone, where the carbonyl group is converted to an oxime. This modification significantly alters the molecule's physical and chemical characteristics. While specific experimental data for the oxime is limited in publicly available literature, the properties of the parent ketone provide a useful reference point.

Table 1: Physical and Chemical Properties of 4-Phenylcyclohexanone and **4-
Phenylcyclohexanone Oxime**

Property	4-Phenylcyclohexanone	4-Phenylcyclohexanone Oxime
Molecular Formula	C ₁₂ H ₁₄ O ^{[1][2][3][4]}	C ₁₂ H ₁₅ NO ^[5]
Molecular Weight	174.24 g/mol ^{[1][2][4]}	189.26 g/mol ^[5]
Appearance	White to off-white crystalline powder ^[4]	Solid ^[5]
Melting Point	73-77 °C ^[4]	Data not available
Boiling Point	Data not available	Data not available
Solubility	Insoluble in water ^[4]	Poorly soluble in water ^[6]
Storage Temperature	Room temperature	2-8°C, sealed in dry conditions ^[5]

Synthesis of 4-Phenylcyclohexanone Oxime

The synthesis of **4-Phenylcyclohexanone oxime** follows a classical oximation reaction, involving the condensation of 4-phenylcyclohexanone with hydroxylamine.^[6] This reaction is a well-established method for the preparation of oximes from ketones and aldehydes.

Experimental Protocol: General Oximation of Ketones

This protocol describes a general method for the synthesis of ketoximes, which can be adapted for the preparation of **4-Phenylcyclohexanone oxime**.

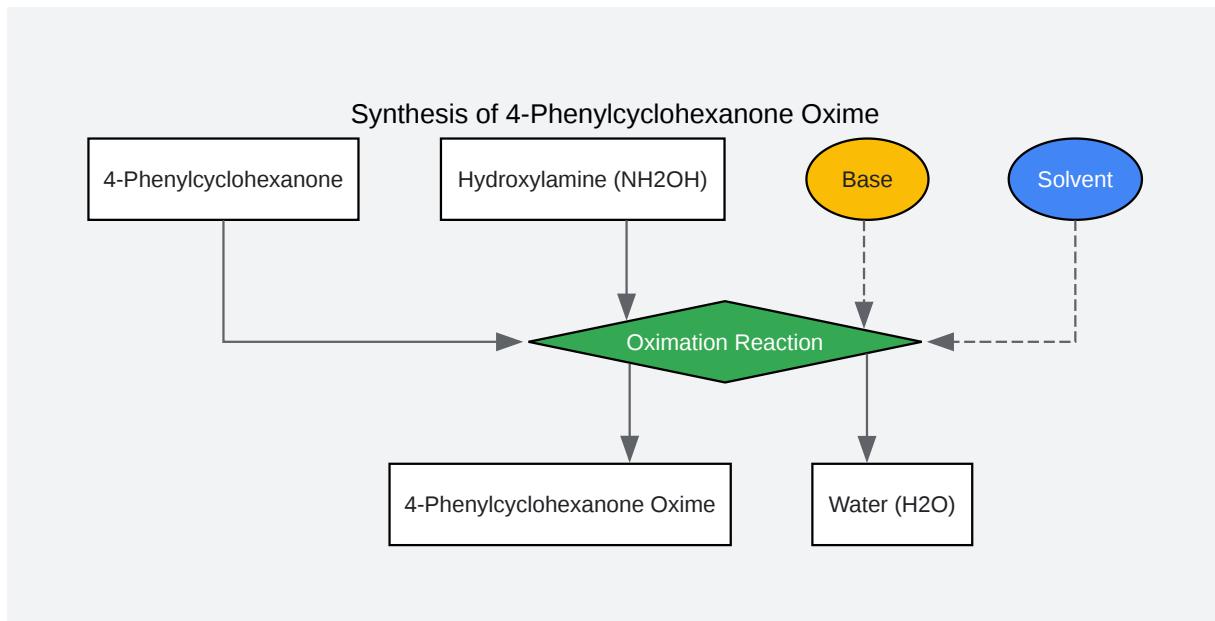
Materials:

- 4-Phenylcyclohexanone
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- A base (e.g., sodium acetate, sodium hydroxide, or pyridine)^[7]
- A suitable solvent (e.g., ethanol, water, or a mixture)^[7]

Procedure:

- Dissolve 4-phenylcyclohexanone in a suitable solvent, such as ethanol.
- In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base in a solvent. The base is required to neutralize the hydrochloric acid and liberate the free hydroxylamine, which is the reactive nucleophile.[7]
- Add the hydroxylamine solution to the ketone solution.
- The reaction mixture is typically stirred at room temperature or heated under reflux for a period of time, which can range from minutes to several hours, depending on the reactivity of the ketone.[7]
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the product is isolated. Due to the generally lower solubility of oximes in water compared to their parent ketones, the product may precipitate upon addition of water and can be collected by filtration.[6]
- The crude product can be purified by recrystallization from an appropriate solvent.

Figure 1: Synthesis of **4-Phenylcyclohexanone Oxime**



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Caption: General workflow for the synthesis of **4-Phenylcyclohexanone oxime** from its corresponding ketone.

Spectroscopic Data

While experimental spectra for **4-Phenylcyclohexanone oxime** are not readily available, the characteristic spectral features of oximes, in general, are well-documented.

Table 2: Expected Spectroscopic Data for **4-Phenylcyclohexanone Oxime**

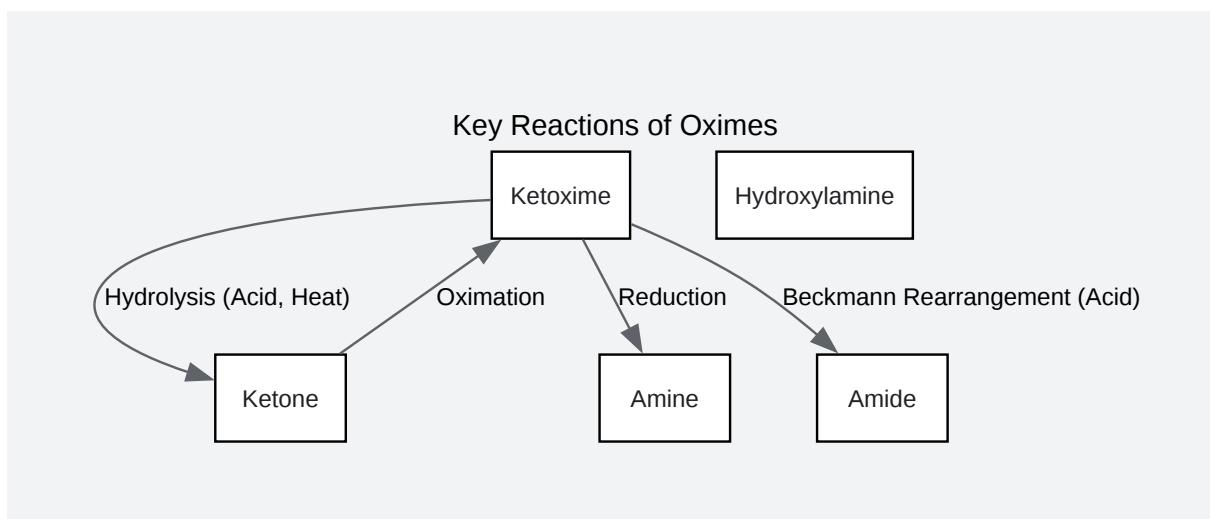
Technique	Expected Features
¹ H NMR	Signals for the phenyl group protons (aromatic region), cyclohexyl protons, and a characteristic broad singlet for the oxime hydroxyl proton (-NOH).
¹³ C NMR	Signals for the phenyl carbons, cyclohexyl carbons, and a downfield signal for the C=N carbon of the oxime group.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (around 3600 cm ⁻¹), C=N stretching (around 1665 cm ⁻¹), and N-O stretching (around 945 cm ⁻¹). ^[8]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (189.26 m/z).

Reactivity and Stability

The reactivity of **4-Phenylcyclohexanone oxime** is primarily dictated by the oxime functional group.

- **Hydrolysis:** Oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine by heating in the presence of an acid. Aliphatic oximes are generally more resistant to hydrolysis than analogous hydrazones.^[8]
- **Reduction:** The oxime group can be reduced to an amine.
- **Beckmann Rearrangement:** A characteristic reaction of ketoximes is the Beckmann rearrangement, which occurs under acidic conditions and results in the formation of an amide. This is a synthetically important transformation.
- **Stability:** Oximes are generally stable compounds. For storage, it is recommended to keep **4-Phenylcyclohexanone oxime** in a dry, cool (2-8°C), and sealed container to prevent degradation.^[5]

Figure 2: Key Reactions of Oximes

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Caption: Fundamental chemical transformations involving the oxime functional group.

Biological Activity

The biological activities of oximes are diverse and have been the subject of extensive research. [9][10] Many oxime derivatives have shown a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] The introduction of an oxime group can sometimes enhance the biological activity of a parent molecule.[9]

While there is no specific information available in the provided search results regarding the biological activity or signaling pathways associated with **4-Phenylcyclohexanone oxime**, its structural features suggest potential for biological evaluation. Substituted cyclohexanone oximes have been investigated for their biological activities. The phenyl and cyclohexyl moieties, combined with the reactive oxime group, provide a scaffold that could be of interest in drug discovery programs. Further research is needed to explore the potential therapeutic applications of this compound.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Phenylcyclohexanone oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296453#physical-and-chemical-properties-of-4-phenylcyclohexanone-oxime]

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